molecular formula C13H8ClF3O B6381797 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% CAS No. 1261846-60-9

2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95%

Cat. No. B6381797
CAS RN: 1261846-60-9
M. Wt: 272.65 g/mol
InChI Key: JCZIWPVQQUXBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% (2C5TFP) is a phenolic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a molecular weight of 243.54 g/mol. It has a melting point of -20°C and a boiling point of 135-140°C. It is soluble in water and ethanol and is stable in air. 2C5TFP has been used in various scientific research applications, including synthesis and reaction studies, analytical chemistry, and biochemistry.

Scientific Research Applications

2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been used in various scientific research applications, including synthesis and reaction studies, analytical chemistry, and biochemistry. In synthesis and reaction studies, 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been used as a starting material in the synthesis of various compounds, such as trifluoromethyl-substituted phenols, 2-chloro-4-nitrophenols, and 2-chloro-5-(2-trifluoromethylphenyl)phenols. In analytical chemistry, 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been used as a reagent for the determination of trace amounts of metals in solution. In biochemistry, 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been used in the study of enzyme-catalyzed reactions.

Mechanism of Action

2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is a phenolic compound that acts as a substrate in enzyme-catalyzed reactions. It can be metabolized by enzymes to produce various metabolites, including 2-chloro-4-nitrophenol, 2-chloro-5-(2-trifluoromethylphenyl)phenol, and 2-chloro-5-(2-trifluoromethylphenyl)phenol sodium salt. These metabolites can then be further metabolized to produce other metabolites, such as 2-trifluoromethylphenol and 2-chloro-4-nitrophenol.
Biochemical and Physiological Effects
2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is a phenolic compound that has been shown to have antioxidant activity. It has been shown to inhibit the oxidation of lipids, proteins, and nucleic acids. It has also been shown to have anti-inflammatory and anti-cancer activities. In addition, 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been shown to have antimicrobial activity, as well as to inhibit the growth of bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable compound and is soluble in water and ethanol. It is also relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. For example, it is a corrosive compound and must be handled with care. In addition, it may interfere with other compounds and reactions in the laboratory.

Future Directions

There are several potential future directions for the use of 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% in scientific research. One potential future direction is the development of new synthetic methods for the production of 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% and its derivatives. Another potential future direction is the development of new analytical methods for the determination of 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% and its metabolites in biological samples. In addition, further research could be conducted to explore the potential therapeutic uses of 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95%, such as its anti-inflammatory, anti-cancer, and antimicrobial activities. Lastly, further research could be conducted to explore the potential toxicological effects of 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95%.

Synthesis Methods

2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is synthesized through a three-step process. The first step involves the reaction of 2-chloro-4-nitrophenol with 2-trifluoromethylphenol in the presence of an acid catalyst. This reaction produces 2-chloro-5-(2-trifluoromethylphenyl)phenol. The second step involves the reaction of 2-chloro-5-(2-trifluoromethylphenyl)phenol with sodium hydroxide to form 2-chloro-5-(2-trifluoromethylphenyl)phenol sodium salt. The third step involves the reaction of 2-chloro-5-(2-trifluoromethylphenyl)phenol sodium salt with hydrochloric acid to produce 2-Chloro-5-(2-trifluoromethylphenyl)phenol, 95%.

properties

IUPAC Name

2-chloro-5-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O/c14-11-6-5-8(7-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZIWPVQQUXBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686084
Record name 4-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol

CAS RN

1261846-60-9
Record name 4-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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